

# Spectroscopic Profile of 3-Phenylpropiolonitrile: A Technical Guide

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Compound of Interest		
Compound Name:	3-Phenylpropiolonitrile	
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This technical guide provides a comprehensive overview of the spectroscopic data for **3-phenylpropiolonitrile** (also known as 3-phenyl-2-propynenitrile), a valuable organic building block. The information presented herein is intended for researchers, scientists, and professionals in drug development and materials science to facilitate the identification, characterization, and quality control of this compound.

#### **Spectroscopic Data Summary**

The following sections and tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-phenylpropiolonitrile**.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. The <sup>1</sup>H and <sup>13</sup>C NMR spectra of **3-phenylpropiolonitrile** provide distinct signals corresponding to the aromatic and alkynyl moieties.

Table 1: <sup>1</sup>H NMR Data for **3-Phenylpropiolonitrile** 



Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
7.60 - 7.61	Doublet / d	7.2 - 7.4	2H (ortho-aromatic protons)
7.53	Triplet / t	7.5 - 7.6	1H (para-aromatic proton)
7.41	Triplet / t	7.2 - 7.4	2H (meta-aromatic protons)

Solvent: CDCl<sub>3</sub>, Spectrometer

Frequency: 400-500

MHz[1][2]

Table 2: 13C NMR Data for 3-Phenylpropiolonitrile

Chemical Shift (δ, ppm)	Assignment
133.5, 133.4, 133.3	Aromatic CH (ortho)
131.9, 131.8	Aromatic CH (para)
128.9, 128.8, 128.7	Aromatic CH (meta)
117.6, 117.4	Aromatic C (ipso)
105.5, 105.3	Nitrile Carbon (C≡N)
83.0, 82.9	Alkynyl Carbon (Ph-C≡)
63.1, 62.9	Alkynyl Carbon (≡C-C≡N)
Solvent: CDCl <sub>3</sub> , Spectrometer Frequency: 100- 125 MHz[1][2]	

## Infrared (IR) Spectroscopy



The IR spectrum of **3-phenylpropiolonitrile** is characterized by sharp, intense absorption bands corresponding to the triple bonds of the nitrile and alkyne groups. A detailed vibrational analysis has been conducted, providing assignments for numerous fundamental bands.[3][4][5]

Table 3: Infrared (IR) Spectroscopy Data for 3-Phenylpropiolonitrile

Peak (cm <sup>-1</sup> )	Assignment
2272	C≡N stretch
~3060	Aromatic C-H stretch
~1595	Aromatic C=C stretch
~1490	Aromatic C=C stretch
~1445	Aromatic C=C stretch
~1175	In-plane aromatic C-H bend
~1070	In-plane aromatic C-H bend
~1025	In-plane aromatic C-H bend
~920	Out-of-plane aromatic C-H bend
~760	Out-of-plane aromatic C-H bend (monosubstituted)
~690	Out-of-plane aromatic C-H bend (monosubstituted)
Data obtained from gas-phase and condensed- phase measurements.[1][3][5]	

#### **Mass Spectrometry (MS)**

High-resolution mass spectrometry confirms the elemental composition of **3-phenylpropiolonitrile**.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data



Parameter	Value
Molecular Formula	C∍H₅N
Calculated Mass	127.0422
Found Mass	127.0417
Ionization Mode: Not specified, likely Electron Ionization (EI) or Electrospray Ionization (ESI).  [1]	

### **Experimental Protocols**

The following sections describe generalized protocols for the acquisition of spectroscopic data for aromatic nitriles like **3-phenylpropiolonitrile**.

#### NMR Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl<sub>3</sub>) in a standard 5 mm NMR tube.[6]

- ¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum is recorded on a 400 MHz or higher field spectrometer.[7] Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans (e.g., 16-64) for adequate signal-to-noise ratio, and a relaxation delay of 1-2 seconds. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl<sub>3</sub> at 7.26 ppm).
- ¹³C NMR Spectroscopy: A one-dimensional carbon spectrum is acquired with proton decoupling to simplify the spectrum to singlets for each unique carbon.[8] A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is typically required. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.0 ppm).[7]

#### FT-IR Spectroscopy

For liquid or solid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[9] Alternatively, a solid sample can be mixed with KBr powder



and pressed into a pellet. The sample is then placed in the beam path of an FTIR spectrometer. A background spectrum of the ambient atmosphere (or pure solvent) is recorded and subtracted from the sample spectrum.[10] The spectrum is typically recorded over a range of 4000 to 400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>.[11]

#### **Mass Spectrometry (GC-MS)**

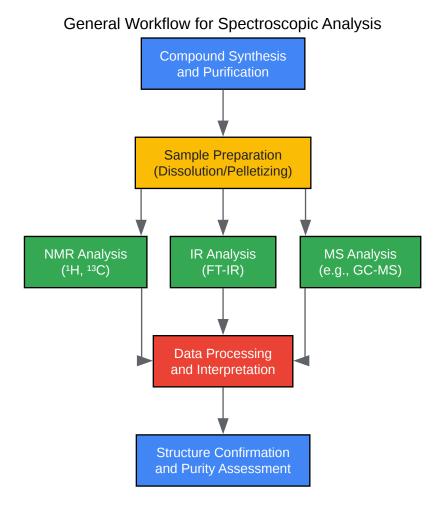
For volatile and thermally stable compounds like **3-phenylpropiolonitrile**, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.

- Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 10-100 μg/mL.
   [12]
- Gas Chromatography: A small volume (e.g., 1 μL) of the solution is injected into the GC, which is equipped with a capillary column (e.g., a 5% phenyl-polymethylsiloxane column).
   [13] The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 300 °C) to separate the components of the sample.
- Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer. Electron Ionization (EI) at a standard energy of 70 eV is commonly used to generate a characteristic fragmentation pattern and a molecular ion peak, which are used for structural identification and confirmation of the molecular weight.[13]

### **Visualization of Spectroscopic Workflow**

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized chemical compound.





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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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